

(5-Chloropyrimidin-2-yl)methanol: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Chloropyrimidin-2-yl)methanol

Cat. No.: B1455522

[Get Quote](#)

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic compounds, particularly pyrimidines, form the backbone of numerous therapeutic agents due to their ability to engage in specific, high-affinity interactions with biological targets. **(5-Chloropyrimidin-2-yl)methanol** (CAS No: 944902-98-1) has emerged as a critical building block for researchers and drug development professionals. Its strategic value lies in its bifunctional nature: a reactive chloro-substituent poised for nucleophilic substitution and a primary alcohol handle amenable to a wide array of chemical transformations.

This guide provides an in-depth technical overview of **(5-Chloropyrimidin-2-yl)methanol**, consolidating its chemical properties, synthesis, reactivity, and applications. It is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities.

Core Molecular and Physical Properties

(5-Chloropyrimidin-2-yl)methanol is a solid at room temperature, possessing the molecular characteristics detailed below. These properties are fundamental to its handling, reaction setup, and analytical characterization.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ ClN ₂ O	[1][2]
Molecular Weight	144.56 g/mol	[1][2]
CAS Number	944902-98-1	[1][2]
IUPAC Name	(5-chloro-2-pyrimidinyl)methanol	[4]
Synonyms	5-Chloro-2-(hydroxymethyl)pyrimidine, (5-CHLORO-PYRIMIDIN-2-YL)-METHANOL	[3][5]
Appearance	Solid	[4]
Purity (Typical)	>97%	[2][4]
Predicted Boiling Point	238.4 ± 20.0 °C	[3]
Predicted pKa	13.25 ± 0.10	[3]

Synthesis and Manufacturing

The synthesis of **(5-Chloropyrimidin-2-yl)methanol** is most logically achieved through the reduction of a suitable carbonyl precursor, such as 5-chloropyrimidine-2-carbaldehyde or a corresponding carboxylic acid ester. This transformation leverages well-established and scalable reduction methodologies. The causality behind this choice is the high chemoselectivity of modern reducing agents, which can target a carbonyl group without affecting the chloro-substituent on the aromatic ring.

Caption: General workflow for the synthesis of **(5-Chloropyrimidin-2-yl)methanol**.

Experimental Protocol: Reduction of 5-Chloropyrimidine-2-carbaldehyde

This protocol describes a representative laboratory-scale synthesis. The choice of sodium borohydride is based on its mild nature, operational simplicity, and safety profile compared to

stronger reducing agents like lithium aluminum hydride.[\[6\]](#)

Materials:

- 5-Chloropyrimidine-2-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloropyrimidine-2-carbaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
- **Reduction:** Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- **Extraction:** Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).
- **Drying and Filtration:** Combine the organic layers and dry over anhydrous MgSO_4 . Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure to yield the crude product.

- Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure **(5-Chloropyrimidin-2-yl)methanol**.

Chemical Reactivity and Synthetic Applications

The utility of **(5-Chloropyrimidin-2-yl)methanol** as a synthetic intermediate stems from the orthogonal reactivity of its two functional groups.

Caption: Dual reactivity pathways of **(5-Chloropyrimidin-2-yl)methanol**.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The chlorine atom at the C5 position of the pyrimidine ring is activated towards nucleophilic displacement, although less so than halogens at the C2, C4, or C6 positions. Nevertheless, it readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, under appropriate conditions (often requiring heat or catalysis). This reaction is a cornerstone for introducing diversity and building complexity, particularly in the synthesis of kinase inhibitors where an amino group at this position often interacts with the hinge region of the enzyme's active site.^{[7][8][9]}

Reactions of the Hydroxymethyl Group

The primary alcohol moiety provides a versatile handle for further functionalization:

- Oxidation: The alcohol can be oxidized to the corresponding aldehyde (5-chloropyrimidine-2-carbaldehyde) using mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a precursor for imine formation, Wittig reactions, or reductive amination.
- Etherification: Conversion to an ether is readily achieved through the Williamson ether synthesis.^{[10][11]} Deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (R-X) yields the corresponding ether, 5-chloro-2-(alkoxymethyl)pyrimidine. This is a common strategy to block the hydroxyl group or to introduce linkers.^{[12][13]}

- Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) produces esters, which can serve as prodrugs or modify the compound's physicochemical properties.

Application in Kinase Inhibitor Synthesis

A prominent application of this building block is in the synthesis of potent kinase inhibitors for oncology. The 2-aminopyrimidine scaffold is a privileged structure in this field.^[4] For instance, in the development of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) dual inhibitors, a 5-chloro-N-phenylpyrimidin-2-amine core is often utilized. **(5-Chloropyrimidin-2-yl)methanol** serves as a key starting material to access these complex structures, where the chloro-group is eventually displaced by a substituted aniline via an SNAr reaction.^[14]

Analytical Characterization

Ensuring the purity and identity of **(5-Chloropyrimidin-2-yl)methanol** is critical for its use in regulated drug development environments. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is typically used for purity assessment.^{[15][16]}

Parameter	Recommended Setting	Rationale
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)	Provides good retention and separation for moderately polar aromatic compounds.[17]
Mobile Phase A	0.1% Formic Acid or Phosphoric Acid in Water	Acidifies the mobile phase to ensure sharp peak shapes for the heterocyclic compound.
Mobile Phase B	Acetonitrile or Methanol	Common organic modifiers for reverse-phase chromatography.
Gradient	Optimized based on impurity profile (e.g., 10-90% B over 20 min)	A gradient elution is necessary to resolve potential impurities with different polarities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Detection	UV at ~254 nm	The pyrimidine ring exhibits strong UV absorbance, allowing for sensitive detection.[18]
Column Temp.	30-40 °C	Elevated temperature can improve peak shape and reduce viscosity.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are used to confirm the structure and identity of the compound.[19][20]

^1H NMR (in CDCl_3 , predicted):

- ~8.7 ppm (s, 2H): Two equivalent protons on the pyrimidine ring (H4 and H6).
- ~4.8 ppm (s, 2H): Methylene protons (- CH_2OH).

- ~2.5-3.5 ppm (broad s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity can vary with concentration and solvent.

¹³C NMR (in CDCl₃, predicted):

- ~162 ppm: C2 (carbon attached to the CH₂OH group).
- ~158 ppm: C4/C6 (equivalent carbons on the pyrimidine ring).
- ~130 ppm: C5 (carbon attached to the chlorine atom).
- ~65 ppm: Methylene carbon (-CH₂OH).

Safety, Handling, and Storage

(5-Chloropyrimidin-2-yl)methanol must be handled with appropriate safety precautions in a laboratory setting.[\[6\]](#)[\[7\]](#)

- Hazard Classification: The compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[4\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[19\]](#) Avoid dust formation.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[3\]](#) Recommended storage temperatures range from ambient to 2-8°C for long-term stability.
- Disposal: Dispose of waste material and containers at an approved hazardous waste disposal facility, typically via chemical incineration.[\[6\]](#) Do not allow the product to enter drains.

Conclusion

(5-Chloropyrimidin-2-yl)methanol is a high-value, versatile building block for drug discovery and development. Its dual reactivity allows for the strategic and efficient construction of complex molecules, most notably in the synthesis of kinase inhibitors. A thorough understanding of its properties, synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully leverage its synthetic potential while ensuring safety and analytical rigor in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 3. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinfo.com [nbinfo.com]
- 7. benchchem.com [benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(5-Chloropyrimidin-2-yl)methanol: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1455522#5-chloropyrimidin-2-yl-methanol-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com